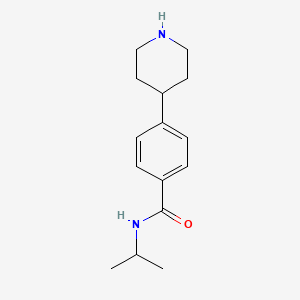

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide

Description

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide is a benzamide derivative featuring a piperidin-4-yl group at the 4-position of the benzamide core and an isopropyl (propan-2-yl) group as the N-substituent. Piperidine rings are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them valuable scaffolds for targeting enzymes or receptors. The isopropyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

4-piperidin-4-yl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)17-15(18)14-5-3-12(4-6-14)13-7-9-16-10-8-13/h3-6,11,13,16H,7-10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUAAZHUXXWDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with ammonia or an amine.

Coupling Reactions: The final step involves coupling the piperidine ring and the benzamide core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

Medicinal Chemistry

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide has been investigated for its potential therapeutic effects, particularly in treating neurological disorders and cancer.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, one study found that a derivative demonstrated potent activity against HepG2 liver cancer cells, with an IC value of 0.25 µM . The mechanism involved induction of cell cycle arrest through a p53/p21-dependent pathway.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21 |

| Compound X | 0.50 | Inhibits proliferation through apoptosis |

| Compound Y | 0.75 | Targets DNA repair mechanisms |

Antiparasitic Activity

The compound has shown potential against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A particular analog demonstrated an in vitro EC of 0.001 µM , indicating strong antiparasitic properties and good bioavailability in murine models .

Biological Research

In biological contexts, this compound serves as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and signal transduction processes.

Industrial Applications

The compound is utilized in the synthesis of advanced materials and serves as an intermediate in pharmaceutical production. Its role in organic synthesis as a building block enhances its industrial relevance.

Case Study 1: Antitumor Efficacy

A study focused on the antitumor activity of various benzamide derivatives highlighted the effectiveness of this compound in inducing apoptosis in cancer cells through modulation of key regulatory proteins involved in cell cycle control .

Case Study 2: Antiparasitic Properties

Another investigation into the antiparasitic efficacy revealed that the compound could cure infected mice when administered orally, demonstrating its potential as a therapeutic agent against HAT .

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2.1.1. Substituent Modifications on the Benzamide Core

- 4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide (): This compound replaces the piperidin-4-yl group with a methylhydrazine-methyl moiety. Such a substitution could alter metabolic stability or receptor binding kinetics .

- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-(piperidin-1-ylmethyl)benzamide (): Here, the benzamide core is substituted with a piperidin-1-ylmethyl group and a pyridinylpyrimidinyl-aniline side chain. The extended aromatic system (pyrimidine-pyridine) likely enhances π-π stacking interactions, while the piperidinylmethyl group increases steric bulk compared to the target compound’s piperidin-4-yl. This structural complexity may improve selectivity for kinase targets but reduce blood-brain barrier penetration .

2.1.2. Piperidine vs. Piperazine Derivatives

- Functionalized Diamino-butylbenzamides (): Compounds such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide feature a piperazine ring instead of piperidine. The dichlorophenyl group in this analog adds hydrophobic character, which may enhance affinity for certain receptors (e.g., dopamine D3) compared to the unsubstituted piperidine in the target compound .

Pharmacological Activity

2.2.1. Enzyme Inhibition Profiles

Hu7691 () :

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide) shares a benzamide-piperidine scaffold but includes fluorinated aromatic groups and a pyrazole substituent. It demonstrates 24-fold selectivity for Akt1 over Akt2, attributed to dihedral angle optimization. This highlights the importance of substituent positioning in isoform selectivity, a consideration relevant to the design of the target compound .- (R)-N-(1-((4-Fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (): The trifluoromethyl-oxadiazole group in this analog introduces strong electron-withdrawing effects, which may enhance binding to enzymes requiring electron-deficient pharmacophores. In contrast, the target compound’s piperidine ring provides basicity that could favor interactions with acidic residues in active sites .

Physicochemical Properties

2.3.1. Lipophilicity and Solubility

4-Nitro-N-(2-piperidin-1-ylethyl)benzamide () :

The nitro group increases polarity (PSA = 78.16 Ų) and reduces logP (2.66) compared to the target compound’s piperidine-isopropyl combination. Nitro groups often improve solubility but may introduce metabolic liabilities (e.g., nitroreduction). The target compound’s logP is likely higher due to the isopropyl group, favoring membrane permeability .N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide () :

This compound’s sulfone group enhances hydrophilicity (PSA = 83.04 Ų), while the methoxy and isopropyl groups balance lipophilicity. Such trade-offs illustrate the challenge of optimizing CNS penetration versus solubility, a key consideration for the target compound .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

Biological Activity

4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide, a compound within the benzamide family, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its antitumor, antiparasitic, and antibacterial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an isopropyl group attached to a benzamide backbone. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of N-(piperidine-4-yl)benzamide exhibit significant antitumor effects. A study focused on a series of these derivatives found that one particular compound demonstrated potent activity against HepG2 liver cancer cells, with an IC50 value of 0.25 µM. The mechanism of action was linked to the induction of cell cycle arrest through a p53/p21-dependent pathway, as evidenced by Western blot analysis showing altered expression levels of key regulatory proteins such as cyclin B1 and p-Rb .

Table 1: Antitumor Activity of Selected Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21 |

| Compound X | 0.50 | Inhibits proliferation through apoptosis |

| Compound Y | 0.75 | Targets DNA repair mechanisms |

Antiparasitic Activity

In the context of antiparasitic properties, studies have highlighted the effectiveness of related benzamide derivatives against Trypanosoma brucei, the causative agent of human African trypanosomiasis. One notable derivative demonstrated an EC50 value of 0.001 µM in vitro, showcasing exceptional potency. This compound's ability to penetrate biological barriers and exhibit oral bioavailability was also noted, making it a promising candidate for further development .

Case Study: Efficacy Against Trypanosoma brucei

In animal models, the compound was administered at a dosage of 50 mg/kg over four days, resulting in a cure rate of approximately 66% in infected mice. This highlights not only its efficacy but also its potential for therapeutic use in treating trypanosomiasis .

Antibacterial Activity

The antibacterial potential of benzamide derivatives has been explored as well. Compounds exhibiting structural similarities to this compound have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain modifications to the benzamide scaffold could enhance antibacterial efficacy significantly .

Table 2: Antibacterial Activity Overview

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.9 |

| Compound B | Escherichia coli | >10 |

| Compound C | Pseudomonas aeruginosa | 5.0 |

Q & A

Q. What are the established synthetic routes for 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide?

The synthesis typically involves coupling a piperidine derivative with a benzamide precursor. For example:

- Amide coupling : Reacting 4-(piperidin-4-yl)benzoic acid with isopropylamine using coupling agents like HATU or EDC in DMF or DCM. Reaction conditions (e.g., 0–5°C, 12–24 hr) and purification via column chromatography (e.g., 10% MeOH/CH₂Cl₂) are critical .

- Piperidine functionalization : Substitution reactions on pre-formed benzamide scaffolds, using reagents like Boc-protected piperidine intermediates followed by deprotection .

Q. What analytical techniques are used to confirm the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify proton environments and carbon backbone.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 275.18).

- X-ray crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/n space group) refined using SHELXL for bond lengths/angles and validation with R factors (<0.05) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.

- Handling : Use PPE (nitrile gloves, goggles), fume hoods, and avoid dust generation. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

- Dose-response validation : Perform EC₅₀/IC₅₀ curves across multiple replicates to rule out assay variability.

- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT/XTT) and biophysical methods (SPR, ITC) to confirm target engagement .

- Cell line profiling : Compare activity in isogenic lines (e.g., Akt1/2 knockouts) to identify off-target effects or pathway crosstalk .

Q. What computational strategies optimize pharmacokinetic properties of this scaffold?

- Molecular dynamics (MD) simulations : Predict binding stability with targets (e.g., Akt isoforms) and assess conformational flexibility of the piperidine ring .

- QSAR modeling : Correlate substituent effects (e.g., fluorination at the benzamide para-position) with solubility (logP) or metabolic stability (CYP450 interactions) .

Q. How is crystallographic data used to validate structural hypotheses?

- Refinement protocols : SHELXL refinement of X-ray data (e.g., R₁ <0.05, wR₂ <0.10) with validation via R-factor gaps and electron density maps.

- Polymorphism screening : Compare unit cell parameters (e.g., a=11.480 Å, β=108.5°) across batches to detect crystal form variations impacting bioavailability .

Q. What methodologies identify metabolite profiles during preclinical studies?

Q. How can structural analogs overcome target-mediated toxicity?

- Dihedral angle optimization : Adjust the piperidine-benzamide torsion angle (e.g., via methyl substituents) to enhance Akt1/Akt2 selectivity (e.g., 24-fold improvement in Hu7691) .

- Scaffold hopping : Replace the isopropyl group with cyclopropyl or tert-butyl to modulate steric bulk and reduce keratinocyte apoptosis .

Methodological Considerations

Q. What experimental controls are essential in pharmacological assays?

- Positive controls : Use known inhibitors (e.g., MK-2206 for Akt) to validate assay sensitivity.

- Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).

- Counter-screens : Test against related targets (e.g., PKA, PKC) to confirm specificity .

Q. How are reaction yields optimized in large-scale syntheses?

- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction).

- Solvent selection : Polar aprotic solvents (DMF, NMP) improve coupling efficiency, while THF enhances crystallinity during workup .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.